4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromene core, a benzo[d]thiazole moiety, and a trifluoromethyl group, making it a unique and potentially bioactive molecule. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the benzo[d]thiazole moiety and the trifluoromethyl group. The final step involves the formation of the carboxamide linkage.
Chromene Core Synthesis: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Benzo[d]thiazole Introduction: The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Trifluoromethyl Group Addition: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage through an amidation reaction between the chromene-benzo[d]thiazole intermediate and an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit bioactive properties, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is not well-documented. its structure suggests that it may interact with biological targets such as enzymes, receptors, or DNA. The trifluoromethyl group and benzo[d]thiazole moiety are known to enhance binding affinity and selectivity, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(4-methylbenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-oxo-N-(4-chlorobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-oxo-N-(4-nitrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
The compound 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide , also known by its CAS number 2170729-29-8 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H10F3N3O3S2 with a molecular weight of 425.4 g/mol . The presence of a trifluoromethyl group and a thiazole moiety contributes to its unique biological properties. The structural characteristics are summarized in the table below:
Property | Value |
---|---|
Chemical Formula | C17H10F3N3O3S2 |
Molecular Weight | 425.4 g/mol |
IUPAC Name | 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid |
CAS Number | 2170729-29-8 |
Research indicates that the compound exhibits significant biological activity through multiple mechanisms:
- Antitumor Activity : The compound has been shown to possess cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A431 (epidermoid carcinoma). The IC50 values for these cell lines were reported to be less than that of the reference drug doxorubicin, indicating superior potency in some cases .
- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases such as Alzheimer's. The compound demonstrated dual inhibitory effects with IC50 values ranging from 5.4 µM to 10.4 µM against AChE, and slightly higher values against BChE .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Antitumor Studies
A study focusing on the structure-activity relationship (SAR) revealed that modifications in the thiazole and chromene structures significantly influenced cytotoxicity. Notably, compounds with electron-donating groups at specific positions exhibited enhanced activity .
Neuropharmacological Studies
In neuropharmacological assessments, the compound's ability to inhibit cholinesterases suggests potential applications in treating cognitive disorders. The docking studies indicated strong interactions between the trifluoromethyl group and active sites of these enzymes, enhancing binding affinity .
Quorum Sensing Inhibition
Another aspect of research highlighted its potential as a quorum sensing inhibitor in Gram-negative bacteria like Pseudomonas aeruginosa. Compounds derived from thiazole structures have shown promise in inhibiting biofilm formation, which is crucial for managing chronic infections .
Case Studies
- Case Study on Antitumor Activity : A recent publication detailed experiments where derivatives of this compound were tested against various tumor cell lines. Results indicated that certain modifications led to IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for drug development .
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation compared to control groups .
Properties
IUPAC Name |
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N2O3S/c19-18(20,21)10-5-3-7-14-15(10)22-17(27-14)23-16(25)13-8-11(24)9-4-1-2-6-12(9)26-13/h1-8H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZNVKDZVKLEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.